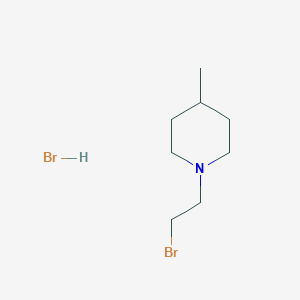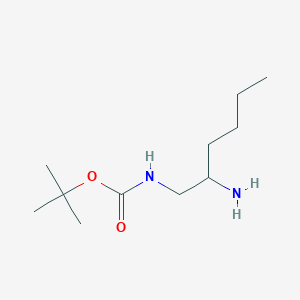
3-乙基吡咯烷盐酸盐
描述
3-Ethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a versatile small molecule scaffold used primarily in research and development.
科学研究应用
3-Ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
作用机制
Target of Action
3-Ethylpyrrolidine hydrochloride is a pyrrolidine alkaloid . Pyrrolidine alkaloids are known to interact with a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structure . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-Ethylpyrrolidine hydrochloride with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action, efficacy, and stability of 3-Ethylpyrrolidine hydrochloride would be influenced by a variety of environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions .
生化分析
Biochemical Properties
3-Ethylpyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The nature of these interactions often involves the binding of 3-Ethylpyrrolidine hydrochloride to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, affecting their function and downstream effects .
Cellular Effects
The effects of 3-Ethylpyrrolidine hydrochloride on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors. This can lead to changes in gene expression and alterations in cellular metabolism. For example, 3-Ethylpyrrolidine hydrochloride can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites within the cell .
Molecular Mechanism
At the molecular level, 3-Ethylpyrrolidine hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the binding of 3-Ethylpyrrolidine hydrochloride to cytochrome P450 can inhibit its enzymatic activity, affecting the metabolism of other substances . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethylpyrrolidine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that 3-Ethylpyrrolidine hydrochloride is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Ethylpyrrolidine hydrochloride can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-Ethylpyrrolidine hydrochloride have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, with certain dosages required to elicit specific biological responses .
Metabolic Pathways
3-Ethylpyrrolidine hydrochloride is involved in several metabolic pathways, particularly those related to its metabolism by cytochrome P450 enzymes. These enzymes can oxidize the compound, leading to the formation of various metabolites. The interaction of 3-Ethylpyrrolidine hydrochloride with these enzymes can also affect the metabolism of other substances, potentially leading to drug-drug interactions . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-Ethylpyrrolidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of the compound can be influenced by these interactions, affecting its overall activity and function . For example, binding to specific transporters can enhance the uptake of 3-Ethylpyrrolidine hydrochloride into certain cell types, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of 3-Ethylpyrrolidine hydrochloride can have significant effects on its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production . Additionally, the presence of 3-Ethylpyrrolidine hydrochloride in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
3-Ethylpyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyrrolidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
[ \text{3-Ethylpyrrolidine} + \text{HCl} \rightarrow \text{3-Ethylpyrrolidine hydrochloride} ]
Industrial Production Methods
Industrial production of 3-ethylpyrrolidine hydrochloride often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the compound’s purity and quality for research and industrial applications .
化学反应分析
Types of Reactions
3-Ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atom can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the ethyl group.
Pyrrolizine: A related compound with a fused ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at both the second and fifth positions.
Uniqueness
3-Ethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGUQNCCWBFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-43-9 | |
| Record name | 3-ethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)


![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)




![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

